5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid
CAS No.: 163521-19-5
Cat. No.: VC21093328
Molecular Formula: C26H26N4O3
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 163521-19-5 |
---|---|
Molecular Formula | C26H26N4O3 |
Molecular Weight | 442.5 g/mol |
IUPAC Name | 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid |
Standard InChI | InChI=1S/C26H26N4O3/c27-16-18-4-6-23-22(13-18)19(17-28-23)3-1-2-8-29-9-11-30(12-10-29)21-5-7-24-20(14-21)15-25(33-24)26(31)32/h4-7,13-15,17,28H,1-3,8-12H2,(H,31,32) |
Standard InChI Key | RSXUEYFLDNUILS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O |
Canonical SMILES | C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid possesses distinct chemical properties that define its behavior in biological systems. Table 1 summarizes the essential chemical information for this compound.
Property | Value |
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CAS Number | 163521-19-5 |
Molecular Formula | C26H26N4O3 |
Molecular Weight | 442.5 g/mol |
PubChem CID | 11201569 |
IUPAC Name | 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid |
Alternative Names | Vilazodone Carboxy Acid, Vilazodone metabolite M10 |
Table 1: Chemical properties of 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid
Structural Analysis
The compound features a complex structure with several key functional groups that contribute to its chemical reactivity and potential biological activity. The structure includes a cyano-substituted indole ring connected to a piperazine moiety via a butyl linker. The piperazine is further connected to a benzofuran group that contains a carboxylic acid functional group at the 2-position. This arrangement creates a molecule with multiple potential interaction sites for biological targets .
The structural components can be broken down as follows:
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A 5-cyano-1H-indol-3-yl group
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A four-carbon butyl chain linker
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A central piperazine ring
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A terminal benzofuran-2-carboxylic acid group
This unique combination of structural elements contributes to the compound's physicochemical properties and its potential pharmacological profile. The presence of the carboxylic acid group, in particular, distinguishes it from its parent compound, vilazodone, which features a carboxamide group in the same position .
Relationship to Vilazodone
Structural Comparison
5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid is a direct metabolite of vilazodone, differing only in the functional group at the 2-position of the benzofuran moiety. While vilazodone contains a carboxamide group (CONH2), this metabolite features a carboxylic acid group (COOH). This structural difference results from the hydrolysis of the amide group during metabolism, which impacts the compound's solubility, pharmacokinetics, and potentially its pharmacodynamic properties .
Pharmacological Context
Vilazodone functions as both a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, representing a unique dual-action approach to treating depression. This compound was designed to address limitations in traditional SSRIs, specifically the delayed onset of therapeutic effects often attributed to negative feedback mechanisms involving 5-HT1 receptors .
The combination of SSRI activity with 5-HT1A partial agonism in vilazodone was hypothesized to enhance serotonergic neurotransmission more rapidly than conventional SSRIs. Studies have shown that vilazodone produces increases in extracellular levels of serotonin (5-HT) in both the frontal cortex and ventral hippocampus of rats, with maximum increases reaching 527% and 558% of baseline values, respectively—significantly higher than the increases observed with fluoxetine (165% and 273%) .
Metabolism and Formation
Metabolic Pathways
5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid is formed through the metabolic breakdown of vilazodone. The metabolism of vilazodone involves multiple pathways, with approximately 40% of the parent drug metabolized by carboxyl esterase enzymes and 60% by cytochrome P450 (CYP) pathways, primarily involving CYP3A4 with minor contributions from CYP2C19 and CYP2D6 .
Pharmacokinetic Considerations
Research on vilazodone provides context for understanding the potential pharmacokinetic properties of its carboxylic acid metabolite. Vilazodone demonstrates dose-proportional pharmacokinetics for doses ranging from 5 to 80 mg, with a median time to maximum concentration (Tmax) of 4-5 hours and a half-life of approximately 25 hours. The absolute bioavailability of vilazodone is approximately 72% when taken with food, and food intake increases its area under the curve (AUC) and maximum concentration (Cmax) by approximately twofold .
The formation rate, distribution, and elimination patterns of 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid would be influenced by these parent drug characteristics, though specific data on the metabolite's individual pharmacokinetic parameters remain limited in the available literature. The carboxylic acid functional group likely increases the water solubility of this metabolite compared to vilazodone, potentially facilitating its excretion through urine .
Pharmacological Profile
Unique Binding Characteristics
Recent research employing molecular pharmacology and cryo-electron microscopy structural analysis has revealed unique binding characteristics of vilazodone at the serotonin transporter. Unlike typical SSRIs, vilazodone exhibits non-competitive inhibition of serotonin transport, binding with nanomolar affinity to an allosteric site in SERT .
Whether the carboxylic acid metabolite retains this unique binding profile or exhibits modified interactions with SERT remains an important area for future investigation.
Synthesis and Preparation
Alternative Approaches
Another synthetic pathway for vilazodone involves the use of 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide as starting materials. In this approach, 5-cyanoindole is reacted with 4-chlorobutanoyl chloride under catalysis by isobutyl-AlCl2 to form an intermediate, which is then reduced to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. Separately, 5-nitrobenzofuran-2-carboxamide is reduced and transformed into 5-(piperazin-1-yl)benzofuran-2-carboxamide before coupling with the indole intermediate .
For the synthesis of the carboxylic acid derivative, the carboxamide group could be hydrolyzed using appropriate conditions, such as aqueous acid or base treatment followed by neutralization. Alternatively, starting with 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester and performing the coupling reaction with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, followed by ester hydrolysis, might provide a more direct route to the target compound .
Analytical Characterization
Spectroscopic Properties
Applications and Research Directions
Current Applications
5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid currently serves primarily as a research tool for understanding the metabolism and pharmacokinetic properties of vilazodone. As a metabolite, it provides valuable information about the biotransformation pathways of vilazodone in vivo, which is essential for comprehensive drug development and safety assessments .
Future Research Directions
Several promising research directions could expand our understanding of this compound:
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Pharmacological Characterization: Detailed studies of the compound's binding affinity and functional activity at serotonin receptors and transporters would elucidate whether it contributes to the therapeutic effects of vilazodone or possesses unique pharmacological properties.
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Structure-Activity Relationship Studies: Comparative analyses of the structural and functional relationships between vilazodone, its carboxylic acid metabolite, and related compounds could guide the development of improved antidepressant medications.
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Metabolic Profiling: Comprehensive metabolic studies could clarify the formation pathways, distribution, and elimination kinetics of this metabolite in different patient populations.
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Polymorphism Exploration: Investigation of potential polymorphic forms of the compound, similar to the Form-Z reported for vilazodone, could provide insights into crystal structure variations that might affect stability, solubility, and bioavailability .
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Development of Analytical Methods: Creation of specific and sensitive analytical methods for detecting and quantifying this metabolite in biological samples would facilitate pharmacokinetic studies and therapeutic drug monitoring.
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